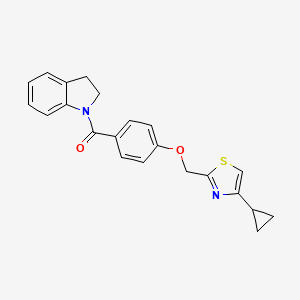

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone

Description

“(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone” is a structurally complex organic compound featuring a thiazole ring substituted with a cyclopropyl group and a methoxy-linked phenyl moiety, conjugated to an indolin-1-yl methanone core. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the methoxy linker could improve solubility compared to non-polar substituents. Synthesis pathways for analogous compounds often involve coupling reactions using α-halogenated ketones or sodium ethoxide-mediated nucleophilic substitutions, as observed in triazole derivatives .

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]phenyl]-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-22(24-12-11-16-3-1-2-4-20(16)24)17-7-9-18(10-8-17)26-13-21-23-19(14-27-21)15-5-6-15/h1-4,7-10,14-15H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKGAMUBCGHHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropylthiazole and indolinylmethanone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

- Thiazole vs.

- Indolinone vs. Phenylsulfonyl: The indolinone moiety provides rigidity and hydrogen-bonding sites, favorable for target engagement in kinase inhibition. In contrast, phenylsulfonyl groups () increase polarity and are common in sulfonamide-based therapeutics.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

- The methoxy group in the target compound likely enhances aqueous solubility compared to non-polar substituents, whereas the triazole analog’s phenylsulfonyl group may balance lipophilicity and solubility .

Lumping Strategy for Structural Analogues

As proposed in , compounds with shared functional groups (e.g., thiazole, triazole) can be grouped to predict behavior. For example:

- Group 1 : Thiazole-containing compounds (target compound) with cyclopropyl substituents.

- Group 2 : Triazole derivatives with sulfonyl groups ().

This lumping reduces complexity in pharmacological studies, assuming similar ADME (Absorption, Distribution, Metabolism, Excretion) profiles within groups .

Research Findings and Implications

- Kinase Inhibition: Indolinone-thiazole hybrids may exhibit selective kinase binding due to planar aromatic systems.

- Antimicrobial Activity : Triazole-thioether analogs () demonstrate broader-spectrum activity, highlighting the trade-off between target specificity and functional versatility.

Further studies should prioritize empirical validation of these hypotheses, particularly in vitro assays and crystallographic analyses of target engagement.

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and its structure can be represented as follows:

Biological Activity Overview

Research on this compound has primarily focused on its potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections detail specific biological activities observed in various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may trigger programmed cell death, which is a critical mechanism in cancer therapy.

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings suggest its potential as an effective anticancer agent.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

- Anticonvulsant Activity : In animal models, the compound demonstrated anticonvulsant properties, reducing seizure activity in models induced by maximal electroshock seizure (MES). This positions it as a candidate for further exploration in epilepsy treatment.

- Mechanisms : The neuroprotective effects are believed to be mediated through modulation of neurotransmitter systems and inhibition of oxidative stress pathways, which are crucial in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported on the efficacy of this compound against breast cancer cell lines. The research indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased apoptosis markers.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in a rat model of induced seizures. Results showed significant reductions in seizure duration and frequency, suggesting potential therapeutic applications in managing epilepsy.

Data Summary Table

| Biological Activity | Mechanism of Action | Model Type | Observations |

|---|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | In vitro & In vivo | Reduced tumor size, increased survival |

| Anticonvulsant | Modulation of neurotransmitter systems | Animal models | Decreased seizure frequency |

Q & A

Basic Question: What synthetic strategies are recommended for constructing the indolin-1-yl methanone scaffold?

Methodological Answer:

The indolin-1-yl methanone core can be synthesized via Fischer indole cyclization (for the indole moiety) followed by Friedel-Crafts benzoylation (for the methanone group). Key steps include:

- Fischer Indole Synthesis : Reacting a hydrazone derivative (e.g., from 1-(4-benzoylphenyl)propan-1-one) with a Lewis acid catalyst (e.g., BF₃·Et₂O) in acetic acid to cyclize into the indole structure .

- Friedel-Crafts Benzoylation : Using AlCl₃ as a catalyst in dichloromethane to introduce the methanone group via electrophilic aromatic substitution .

Critical Note: Optimize solvent polarity (e.g., DCM vs. toluene) to balance reaction rate and byproduct formation .

Advanced Question: How can competing reaction pathways during thiazole-cyclopropyl group coupling be minimized?

Methodological Answer:

The 4-cyclopropylthiazole moiety is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Coupling : Use <50°C to preserve the cyclopropane ring integrity.

- Protecting Groups : Temporarily protect the thiazole nitrogen with a Boc group during methoxy-phenyl linkage formation .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to improve regioselectivity .

Data Conflict Resolution : If unexpected byproducts arise (e.g., thiazole decomposition), employ LC-MS to identify intermediates and adjust stoichiometry .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methanone carbonyl (δ ~190 ppm) and indole NH (δ ~10 ppm). Overlapping signals in the aromatic region (δ 6.5–8.5 ppm) can be resolved via 2D COSY or HSQC .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropane-thiazole orientation) with single-crystal diffraction (e.g., monoclinic P2₁/c space group parameters as in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .

Advanced Question: How can computational methods aid in predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model the electron density of the cyclopropane-thiazole system to predict sites for electrophilic/nucleophilic attacks. For example, the thiazole sulfur may act as a Lewis base in metal coordination .

- Molecular Dynamics (MD) Simulations : Assess stability under physiological conditions (e.g., aqueous solubility, degradation pathways) by simulating interactions with water molecules .

- Docking Studies : Screen against biological targets (e.g., serotonin receptors) using AutoDock Vina to prioritize in vitro assays .

Basic Question: What are common stability issues during storage, and how are they addressed?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methanone group .

- Hydrolytic Degradation : Monitor for indole ring oxidation or methanone hydrolysis (e.g., via HPLC peak shifts) . Use desiccants in storage containers to minimize moisture .

Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS can identify degradation products .

Advanced Question: How can conflicting biological activity data from in vitro assays be reconciled?

Methodological Answer:

- Dose-Response Curves : Repeat assays with 10-point dilution series (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .

- Metabolite Interference : Incubate the compound with liver microsomes (e.g., human S9 fraction) to assess metabolic stability .

Basic Question: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Binary Solvents : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) for high-purity crystals.

- Temperature Gradient : Slow cooling from 60°C to 4°C over 24 hours enhances crystal lattice formation .

Troubleshooting : If crystals are oily, introduce a seed crystal or switch to DMF/MeOH (caution: DMF may co-crystallize) .

Advanced Question: How can regioselective functionalization of the indolin-1-yl group be achieved?

Methodological Answer:

- Directed C–H Activation : Use Pd(OAc)₂ with a directing group (e.g., pyridine) to functionalize the indole C3 position .

- Electrophilic Substitution : Nitration (HNO₃/AcOH) at C5 of the indole ring, followed by reduction to an amine for further coupling .

Caution : The cyclopropane-thiazole group may sterically hinder reactions; monitor via TLC (Rf ~0.3 in EtOAc/hexane) .

Basic Question: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–128 µg/mL) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination) .

- Enzyme Inhibition : Screen against COX-2 or 5-LOX using fluorometric kits .

Advanced Question: How can the compound’s pharmacokinetic properties be improved without altering core pharmacophores?

Methodological Answer:

- Prodrug Design : Esterify the methanone carbonyl to enhance bioavailability (e.g., convert to a methyl ester hydrolyzed in vivo) .

- Lipid Nanoparticle Encapsulation : Use PEGylated lipids to improve aqueous solubility and circulation time .

- Metabolic Blocking : Introduce fluorine at the indole C7 position to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.